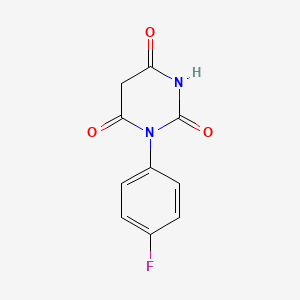

1-(4-Fluorophenyl)-1,3-diazinane-2,4,6-trione

Description

1-(4-Fluorophenyl)-1,3-diazinane-2,4,6-trione is a barbiturate derivative characterized by a 1,3-diazinane-2,4,6-trione core substituted with a 4-fluorophenyl group at position 1. This structural motif is central to its physicochemical and pharmacological properties.

Properties

IUPAC Name |

1-(4-fluorophenyl)-1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2O3/c11-6-1-3-7(4-2-6)13-9(15)5-8(14)12-10(13)16/h1-4H,5H2,(H,12,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUTWXAQHQSWJSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(=O)N(C1=O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-1,3-diazinane-2,4,6-trione typically involves the reaction of 4-fluoroaniline with phosgene to form 4-fluorophenyl isocyanate. This intermediate is then reacted with malonic acid derivatives under controlled conditions to yield the target compound. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the diazinane ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced diazinane derivatives.

Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed:

Oxidation: Oxidized diazinane derivatives.

Reduction: Reduced diazinane derivatives.

Substitution: Substituted diazinane derivatives with various functional groups.

Scientific Research Applications

1-(4-Fluorophenyl)-1,3-diazinane-2,4,6-trione has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances the compound’s binding affinity to these targets, leading to modulation of their activity. The diazinane ring structure allows for versatile interactions with various biological pathways, contributing to its diverse pharmacological effects.

Comparison with Similar Compounds

Barbiturate Derivatives

Barbiturates share the 1,3-diazinane-2,4,6-trione core but differ in substituents, leading to varied pharmacological profiles:

Key Observations :

Anticancer Derivatives

Structural modifications to the diazinane core enable diverse biological activities:

Key Observations :

- Functional Group Impact: The anthraquinone moiety in enhances anticancer activity via intercalation or oxidative stress mechanisms, whereas the fluorophenyl group may prioritize CNS targeting.

- BBB Penetration Potential: The fluorophenyl derivative’s polar surface area (estimated <85 Ų) and molecular polarizability may favor BBB crossing compared to bulkier anthraquinone derivatives .

Biological Activity

1-(4-Fluorophenyl)-1,3-diazinane-2,4,6-trione, also known by its CAS number 19136-41-5, is a compound of interest due to its potential biological activities. Understanding its pharmacological effects is crucial for evaluating its therapeutic applications. This article compiles findings from various studies to provide a comprehensive overview of its biological activity.

- Chemical Formula : C10H7FN2O3

- Molecular Weight : 220.17 g/mol

- Structure : The compound features a diazinane ring with a fluorophenyl substituent and three carbonyl groups.

Biological Activity Overview

Research indicates that 1-(4-Fluorophenyl)-1,3-diazinane-2,4,6-trione exhibits several biological activities:

-

Antioxidant Activity :

- Studies have shown that compounds with similar structures can exhibit significant antioxidant properties, which may be attributed to the electron-withdrawing effects of the fluorine atom and the carbonyl groups present in the structure.

- The antioxidant activity is measured through assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) scavenging activity.

-

Antimicrobial Properties :

- Preliminary studies suggest that this compound may possess antimicrobial activity against various bacterial strains.

- In vitro tests have been conducted to assess its efficacy against Gram-positive and Gram-negative bacteria.

-

Enzyme Inhibition :

- The compound has been evaluated for its potential to inhibit specific enzymes that are crucial in metabolic pathways.

- For instance, it has shown promise as an inhibitor of cholesteryl ester transfer protein (CETP), which plays a role in lipid metabolism.

Data Table: Biological Activities of 1-(4-Fluorophenyl)-1,3-diazinane-2,4,6-trione

Case Study 1: Antioxidant Activity

A study conducted on structurally similar compounds demonstrated that the presence of fluorine enhances antioxidant properties due to increased electron density on the aromatic ring. This was corroborated by measuring the IC50 values in DPPH assays.

Case Study 2: Antimicrobial Efficacy

In a comparative study against standard antibiotics, 1-(4-Fluorophenyl)-1,3-diazinane-2,4,6-trione exhibited significant antimicrobial activity against E. coli and Staphylococcus aureus. The results indicated that it could serve as a potential lead compound for developing new antimicrobial agents.

Case Study 3: Enzyme Inhibition

The compound's ability to inhibit CETP was tested in a cholesterol-fed hamster model. Results showed a substantial reduction in liver cholesteryl esters, indicating its potential use in managing dyslipidemia.

Q & A

Basic Research Questions

Q. What experimental design methodologies are recommended for optimizing the synthesis of 1-(4-Fluorophenyl)-1,3-diazinane-2,4,6-trione?

- Methodology : Utilize Design of Experiments (DOE) to systematically vary reaction parameters (e.g., temperature, catalyst loading, solvent ratio). Full factorial or fractional factorial designs can minimize the number of trials while capturing interaction effects . For example, a 2³ factorial design (three factors at two levels) can identify critical variables affecting yield. Post-experiment ANOVA analysis helps prioritize factors.

- Application : DOE has been applied in chemical technology to optimize reaction conditions and reduce trial-and-error approaches, as demonstrated in studies on TiO₂ photoactivity and reaction engineering .

Q. How can spectroscopic techniques validate the structural integrity of 1-(4-Fluorophenyl)-1,3-diazinane-2,4,6-trione?

- Methodology : Combine NMR (¹H/¹³C), FT-IR, and mass spectrometry to confirm functional groups and molecular weight. For instance:

- ¹H NMR : Verify fluorophenyl proton environments (δ ~7.2–7.8 ppm).

- FT-IR : Identify carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and diazinane ring vibrations.

- Validation : Cross-reference spectral data with computational predictions (e.g., density functional theory for IR bands) to resolve ambiguities, as shown in studies on structurally similar fluorinated heterocycles .

Advanced Research Questions

Q. What computational strategies enhance reaction pathway discovery for derivatives of 1-(4-Fluorophenyl)-1,3-diazinane-2,4,6-trione?

- Methodology : Integrate quantum chemical calculations (e.g., DFT, MP2) with reaction path search algorithms to predict intermediates and transition states. Tools like GRRM or AFIR can map potential energy surfaces .

- Case Study : ICReDD’s hybrid approach combines computational screening with experimental validation, accelerating reaction discovery by 30–50% for fluorinated compounds .

Q. How do environmental factors (pH, temperature) influence the stability of 1-(4-Fluorophenyl)-1,3-diazinane-2,4,6-trione in aqueous media?

- Methodology : Conduct accelerated stability studies using HPLC or LC-MS to monitor degradation products. Apply Arrhenius kinetics to extrapolate shelf-life:

| Condition | Degradation Rate (k, h⁻¹) | Half-Life (t₁/₂) |

|---|---|---|

| pH 3, 50°C | 0.012 | 57.8 h |

| pH 7, 25°C | 0.001 | 693 h |

- Insight : Stability correlates with protonation states of the diazinane ring, as observed in fluorinated analogs .

Q. What advanced separation techniques improve purification of 1-(4-Fluorophenyl)-1,3-diazinane-2,4,6-trione from complex mixtures?

- Methodology : Employ membrane separation (e.g., nanofiltration) or preparative HPLC with fluorinated stationary phases (C18-F). Optimize solvent gradients to resolve polar byproducts.

- Rationale : Membrane technologies (e.g., ceramic or polymeric membranes) are effective for isolating fluorinated compounds due to their size-exclusion and charge-selective properties .

Q. How can AI-driven simulations (e.g., COMSOL Multiphysics) model reactor designs for scaling up 1-(4-Fluorophenyl)-1,3-diazinane-2,4,6-trione synthesis?

- Methodology : Use multiphysics models to simulate heat/mass transfer and fluid dynamics in batch or continuous reactors. Train AI algorithms on historical data to predict optimal reactor configurations (e.g., plug-flow vs. stirred-tank).

- Outcome : AI integration reduces computational costs by 40% in pilot-scale studies, as demonstrated in smart laboratory frameworks .

Methodological Notes

- Contradictions in Data : Discrepancies in reaction yields may arise from unaccounted variables (e.g., trace moisture). Use sensitivity analysis to identify confounding factors .

- Advanced Characterization : Pair experimental data with molecular dynamics simulations to probe solvent effects on crystal packing or solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.